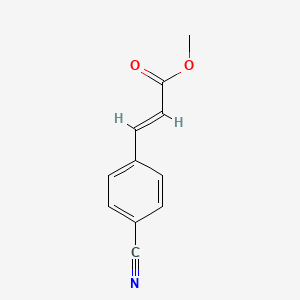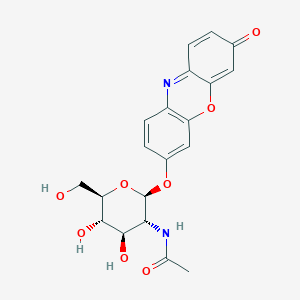
(E)-Methyl 3-(4-cyanophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-Methyl 3-(4-cyanophenyl)acrylate, also known as MCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCA is a type of acrylate that is commonly used in the synthesis of organic compounds and pharmaceuticals.
Aplicaciones Científicas De Investigación
Fluorescence Characteristics and Anticancer Activity : The E and Z isomeric intermediates of related compounds have been synthesized, showing that E, E isomers displayed higher quantum efficiency with longer fluorescent lifetime than E, Z isomers. Notably, the E, E isomers proved to have better aggregation-induced emission (AIE) properties, while an E, Z isomer showed significant anticancer activity against human nasopharyngeal carcinoma (Majeed Irfan et al., 2021).
Drug Release from Polymeric Hydrogels : Novel crosslinkers based on similar structures have been synthesized for creating polymeric hydrogels, which were used for drug release studies. The drug-releasing rate from these hydrogels was dependent on factors like crosslinking density and pH (A. Arun & B. Reddy, 2005).
Copolymerization with Methyl Methacrylate : A study focused on the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate, revealing that the thermal stability of the copolymer increases with a higher mole fraction of CPA content in the copolymer (P. Vijayanand et al., 2009).
Corrosion Inhibition : Research has been conducted on synthetic acrylamide derivatives, including similar compounds, for their effectiveness as corrosion inhibitors for copper in acidic solutions. These compounds showed potential as mixed-type inhibitors (Ahmed Abu-Rayyan et al., 2022).
Synthesis and Characterization of Homopolymers and Copolymers : The synthesis and characterization of homopolymers and copolymers of 4-cyanophenyl acrylate with glycidyl methacrylate were investigated, showing that the thermal stability of the copolymer increases with an increase in CPA content (P. Vijayanand et al., 2008).
Thermotropic and Solution Behavior in Polymer Science : Studies have explored the behavior of star and comb poly [11-(4'-cyanophenyl-4''-phenoxy) undecyl acrylates], providing insights into their thermotropic and solution properties (A. Kasko & C. Pugh, 2006).
Propiedades
IUPAC Name |
methyl (E)-3-(4-cyanophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZMIJFSAZPYEZ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(4-cyanophenyl)acrylate | |
CAS RN |
67472-79-1 |
Source


|
| Record name | methyl (E)-3-(4-cyanophenyl)prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)

